

A Technical Guide to the Spectroscopic Analysis of **tert-Butyl (4-aminophenyl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (4-aminophenyl)carbamate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl (4-aminophenyl)carbamate** (CAS No. 71026-66-9), a compound of interest in pharmaceutical and chemical research.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information:

- IUPAC Name: *tert-butyl N-(4-aminophenyl)carbamate*^[1]
- Synonyms: *N-Boc-p-phenylenediamine*, *4-(tert-Butoxycarbonylamino)aniline*^{[1][4]}
- Molecular Formula: $C_{11}H_{16}N_2O_2$ ^{[1][2][3]}
- Molecular Weight: 208.26 g/mol ^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **tert-Butyl (4-aminophenyl)carbamate** in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **tert-Butyl (4-aminophenyl)carbamate** are summarized below.

Table 1: ^1H NMR Spectroscopic Data[4][5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.13	d	2H	8	Ar-H
6.64	d	2H	8	Ar-H
6.30	bs	1H	-	NH-Boc
3.20	bs	2H	-	NH ₂
1.50	s	9H	-	-C(CH ₃) ₃

Solvent: CDCl_3 , Standard: TMS[5]

Table 2: ^{13}C NMR Spectroscopic Data[5]

Chemical Shift (δ) ppm	Assignment
153.34	C=O (Carbamate)
142.38	Ar-C-NH ₂
129.71	Ar-C-NHBoc
120.91	Ar-CH
115.62	Ar-CH
80.01	-C(CH ₃) ₃
28.40	-C(CH ₃) ₃

Solvent: CDCl_3 [5]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

Table 3: IR and MS Data Summary

Spectroscopic Technique	Key Observations
Infrared (IR)	The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups. [1] [6]
Mass Spectrometry (MS)	Molecular Ion (M^+): $m/z = 208.121177757$ Da [1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra were recorded on a BRUKER AVANCE II 400 FT spectrometer.[\[5\]](#) The sample was dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.[\[5\]](#) For ^1H NMR, the spectrometer operated at 400 MHz, and for ^{13}C NMR, it operated at 100 MHz.[\[5\]](#)

Infrared (IR) Spectroscopy:

IR spectra were obtained using a Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer.[\[5\]](#) An alternative instrument mentioned is a Bruker Tensor 27 FT-IR using an ATR-Neat technique.[\[1\]](#) A background spectrum is first collected, and then the sample is placed in the beam path to record the spectrum.

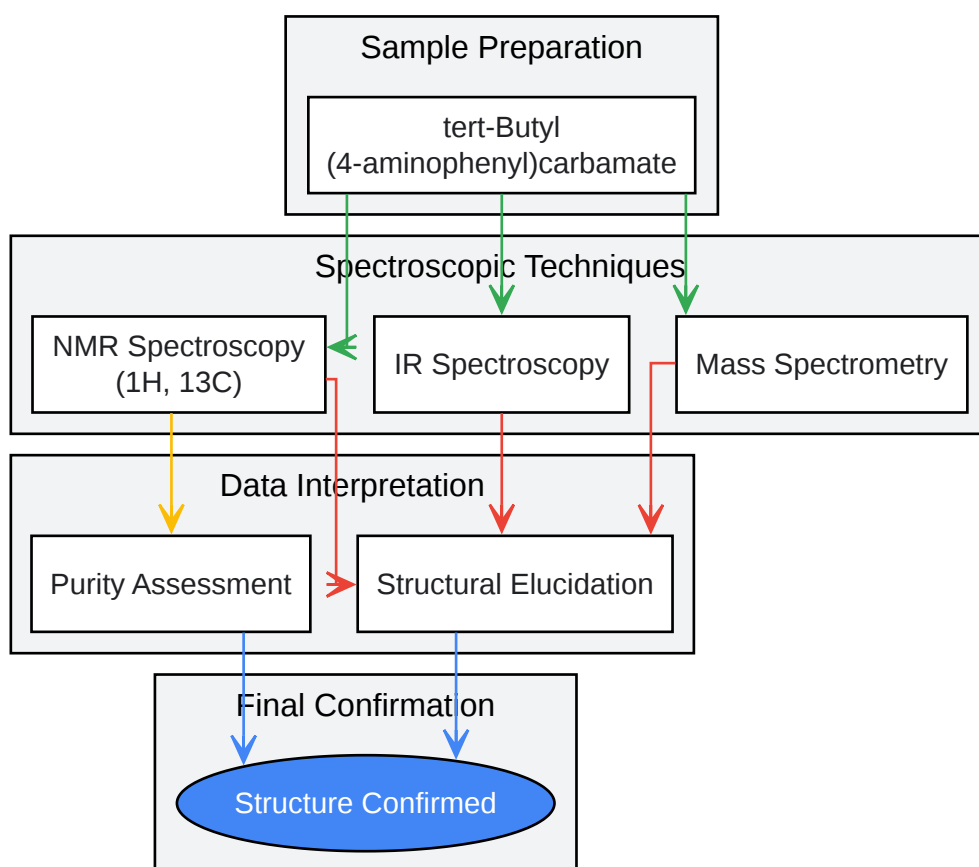
Mass Spectrometry (MS):

Mass spectra were acquired using an Agilent 6890-5973N GC-MS instrument.[1] The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **tert-Butyl (4-aminophenyl)carbamate**.

Spectroscopic Analysis Workflow for tert-Butyl (4-aminophenyl)carbamate



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Caption: Logical workflow for spectroscopic analysis.

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